

Application Note and Protocol: Analytical Method Development and Validation for Triflusulfuron-methyl

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Compound of Interest

Compound Name: **Triflusulfuron**

Cat. No.: **B165941**

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Introduction

Triflusulfuron-methyl is a selective post-emergence sulfonylurea herbicide used for the control of broadleaf weeds in crops such as sugar beets.^{[1][2][3]} Its effective and safe use necessitates the development of sensitive and reliable analytical methods for its quantification in various environmental and biological matrices. This document provides a comprehensive overview of the analytical method development and validation for **Triflusulfuron-methyl**, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS). The protocols and validation parameters are outlined to meet regulatory expectations, such as those described by the International Council for Harmonisation (ICH) guidelines.^{[4][5][6][7][8]}

The methodologies described herein are applicable for the determination of **Triflusulfuron-methyl** residues in soil, water, and foodstuff, ensuring compliance with maximum residue limits (MRLs).^{[9][10]} The primary degradation pathway of **Triflusulfuron-methyl** in aqueous solutions involves the cleavage of the sulfonylurea bridge.^{[1][11][12]} Understanding these degradation products is crucial for developing a specific and stability-indicating analytical method.

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for Triflusulfuron-methyl in Soil and Water

This protocol describes a sensitive and selective method for the quantification of **Triflusulfuron-methyl** in soil and water samples using HPLC-MS/MS.

2.1.1. Sample Preparation

- Soil Samples:
 - Weigh 20 g of homogenized soil sample into a 200-mL PTFE centrifuge tube.
 - Add 50 mL of acetonitrile and blend using a high-speed homogenizer (e.g., Polytron).
 - Filter the extract under vacuum.
 - Re-extract the residue with an additional 20 mL of acetonitrile.
 - Combine the filtrates in a 100-mL volumetric flask and adjust the volume with acetonitrile.
[9]
 - For cleanup, solid-phase extraction (SPE) with a suitable cartridge (e.g., C18) may be employed.
- Water Samples:
 - Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.
 - Depending on the expected concentration, a pre-concentration step using SPE may be necessary.
 - Acidify the sample to the appropriate pH to ensure the stability of **Triflusulfuron-methyl**.

2.1.2. Instrumentation and Chromatographic Conditions

A triple quadrupole mass spectrometer is recommended for this analysis.[9][13]

Parameter	Condition
LC Column	Agilent SB-C18, 4.6 mm x 150 mm, 1.8 μ m[13]
Column Temperature	25 °C[13]
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	Optimized for separation (specific gradient to be developed based on system)
Flow Rate	1.0 mL/min[14]
Injection Volume	20 μ L[14]
Ionization Mode	Electrospray Ionization (ESI), Positive[13]
MS/MS Transitions	Precursor Ion: m/z 493 Product Ions: m/z 264 (Quantifier), m/z 118 (Qualifier)[13]

2.1.3. Preparation of Standards and Calibration

High-purity analytical standards of **Triflusulfuron**-methyl are essential for accurate quantification.[15][16][17]

- Prepare a stock solution of **Triflusulfuron**-methyl (e.g., 1000 μ g/mL) in a suitable solvent like acetonitrile.
- Prepare a series of working standard solutions by serial dilution of the stock solution.
- For analysis of complex matrices like soil or food, matrix-matched standards should be prepared by spiking blank matrix extracts with the working standard solutions to compensate for matrix effects.[13]
- Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression analysis should be performed.

Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines and should include the following parameters.[4][5][7]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[4][6] This can be demonstrated by analyzing blank samples of the matrix and spiked samples to ensure no interfering peaks are present at the retention time of **Triflusulfuron-methyl**.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[4]

Parameter	Acceptance Criteria
Concentration Range	0.1 to 100 ng/mL[13]
Correlation Coefficient (r^2)	≥ 0.99 [9][13]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.[4]

Parameter	Acceptance Criteria
Recovery	70-120%
Replicates	Minimum of 3 concentrations, 3 replicates each

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (%RSD).[4]

Parameter	Acceptance Criteria
Repeatability (Intra-day precision)	%RSD ≤ 15%
Intermediate Precision (Inter-day precision)	%RSD ≤ 15%

Limits of Detection (LOD) and Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][8]

Matrix	LOD	LOQ
Foodstuffs	< 10 ng/mL[9]	0.01 mg/kg[10]
Soil	-	0.05 µg/kg[10]
Water	-	0.05 µg/L[10]
Body Fluids	-	0.01 mg/kg[10]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4] Parameters to vary include mobile phase composition, pH, column temperature, and flow rate.

Quantitative Data Summary

The following tables summarize the quantitative data for the analytical method development and validation of **Triflusulfuron-methyl**.

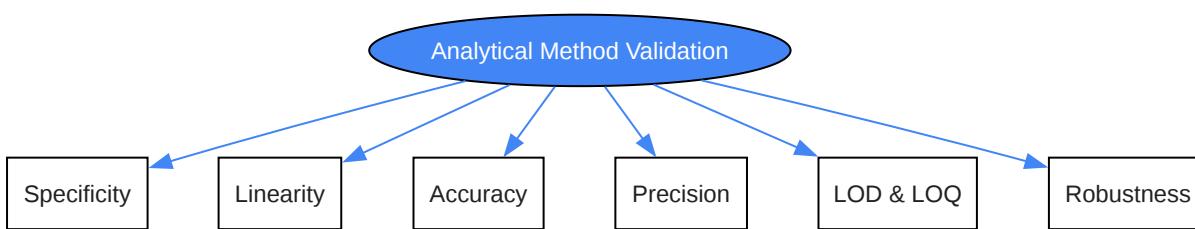
Table 1: Chromatographic and Mass Spectrometric Conditions

Parameter	Value	Reference
LC Column	Agilent SB-C18, 4.6 mm x 150 mm, 1.8 μ m	[13]
Column Temperature	25 °C	[13]
Mobile Phase	Acetonitrile/Water with formic acid	[9]
Flow Rate	1.0 mL/min	[14]
Detection Wavelength (HPLC-UV)	205 nm	[14]
Ionization Mode (MS)	ESI Positive	[13]
Precursor Ion (m/z)	493	[13]
Product Ions (m/z)	264, 118	[13]

Table 2: Method Validation Parameters

Parameter	Result	Reference
Linearity Range	0.1 - 100 ng/mL	[13]
Correlation Coefficient (r^2)	> 0.99	[9][13]
LOD in Foodstuffs	< 10 ng/mL	[9]
LOQ in Food (plant origin)	0.01 mg/kg	[10]
LOQ in Food (animal origin)	0.01 mg/kg	[10]
LOQ in Soil	0.05 µg/kg	[10]
LOQ in Water	0.05 µg/L	[10]
LOQ in Body Fluids	0.01 mg/kg	[10]
Average Recovery (Herbicidal Oil)	100.47%	[14]
RSD (Herbicidal Oil)	0.0070%	[14]

Visualizations



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